molecular formula C22H28N4O3 B4625841 N-[1-(1-adamantyl)propyl]-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

N-[1-(1-adamantyl)propyl]-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No. B4625841
M. Wt: 396.5 g/mol
InChI Key: YHDKKOZGXYWBNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related molecular hybrids, such as those involving adamantane and pyrido[2,3-d]pyrimidine structures, typically involves the reaction of enaminones, adamantamine, and formaldehyde to yield compounds with potential bioactive properties (Kalita et al., 2017). Such processes often employ convergent synthetic routes to minimize steps and improve yields, as demonstrated in the synthesis of related compounds like N-{2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl} adamantane-1-carboxamide (Su et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds in this class is often confirmed using a variety of spectroscopic techniques, including IR, NMR, and sometimes X-ray crystallography. For instance, X-ray analysis was employed to confirm the structure of 5-isonicotinoyl-1,2,3,4-tetrahydropyrimidine–adamantane derivatives (Kalita et al., 2017).

Chemical Reactions and Properties

Adamantane-pyrido[2,3-d]pyrimidine derivatives have been synthesized and investigated for their biological properties, indicating the potential for diverse chemical reactivity and interactions based on the structural moieties present (Tank et al., 2023). The presence of the adamantyl group and the pyrimidine ring suggests a propensity for engaging in various chemical reactions, contributing to the molecule's biological activity.

Scientific Research Applications

Molecular Synthesis and Structural Elucidation

Researchers have focused on the design and synthesis of molecular hybrids involving adamantane, highlighting their potential in various applications. For instance, a study detailed the synthesis of novel molecular hybrids of 5-isonicotinoyl-1,2,3,4-tetrahydropyrimidine–adamantane, aiming at exploring their anti-inflammatory properties. The research emphasized the synthesis process, involving enaminones and 1-adamantanamine, and structural confirmation through spectral and X-ray analysis, although no significant antimicrobial activity was observed in the tested strains (Kalita et al., 2017).

Chemical Modifications for Enhanced Properties

Modifications of the chemical structure to improve pharmacological properties, such as solubility, bioavailability, and toxicity, have been investigated. One study explored the introduction of nitrogen atoms into the cinnamyl ring of related compounds, aiming to enhance these properties without compromising apoptosis-inducing activity. The pyrimidine and pyridine analogues showed promise due to their increased solubility and potent inducer capability for apoptosis in specific leukemia cells (Xia et al., 2011).

Antimicrobial Potential

The antimicrobial potential of adamantane derivatives has been a subject of research. One study synthesized N-(2-Adamantyl)-N'-(5-arylhydrazono-6-methyl-4-oxopyrimidin-2-yl) guanidines and related compounds, assessing their bacteriostatic effect against various bacterial strains. Compound IXb, in particular, showed marked activity against Staphylococcus aureus and Bacillus subtilis, highlighting the antimicrobial application potential of such derivatives (Eisa et al., 1990).

Polymeric Materials Development

The compound's derivatives have also been explored in the development of polymeric materials. Research into new polyamide-imides containing pendent adamantyl groups has led to the creation of polymers with desirable properties such as solubility in common solvents, amorphous nature, and high thermal stability. These materials, suitable for making transparent, flexible films, show promise in various industrial applications due to their mechanical and thermal properties (Liaw et al., 2001).

Inhibitors of Biological Processes

Another area of application includes the study of adamantyl pyrimidines as inhibitors of folate metabolism. These compounds have been investigated for their ability to inhibit dihydrofolate reductases, crucial enzymes in the folate metabolism pathway, demonstrating potential in cancer treatment strategies (Ho et al., 1972).

properties

IUPAC Name

N-[1-(1-adamantyl)propyl]-7-methyl-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-3-16(22-8-12-5-13(9-22)7-14(6-12)10-22)24-19(27)15-4-11(2)23-18-17(15)20(28)26-21(29)25-18/h4,12-14,16H,3,5-10H2,1-2H3,(H,24,27)(H2,23,25,26,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDKKOZGXYWBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=C5C(=NC(=C4)C)NC(=O)NC5=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1-Adamantyl)propyl]-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-D]pyrimidine-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(1-adamantyl)propyl]-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[1-(1-adamantyl)propyl]-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[1-(1-adamantyl)propyl]-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide
Reactant of Route 4
N-[1-(1-adamantyl)propyl]-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[1-(1-adamantyl)propyl]-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[1-(1-adamantyl)propyl]-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

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